molecular formula C13H13NO2 B14315377 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol CAS No. 107003-92-9

4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol

Cat. No.: B14315377
CAS No.: 107003-92-9
M. Wt: 215.25 g/mol
InChI Key: HJTDPCMFZOQJRL-UHFFFAOYSA-N
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Description

4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is a chemical compound that features a phenol group attached to a pyridine ring via an ethoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol typically involves multiple steps. One common method starts with the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The ethoxy linker allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.

    Reduction: Sodium and ammonium chloride in ethanol solution.

    Substitution: Trimethylsilyl cyanide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions include quinones from oxidation, reduced pyridine derivatives, and substituted phenol derivatives.

Scientific Research Applications

4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol involves its interaction with molecular targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor-β (PDGF-β). These interactions can inhibit collagen synthesis and reduce fibrosis in liver models . The compound’s effects are mediated through pathways involving the inhibition of collagen prolyl-4-hydroxylase (CP4H) and transforming growth factor-β1 (TGF-β1) expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Pyridin-2-yl)phenol
  • 2-(Pyridin-2-yl)pyrimidine derivatives
  • N-(Pyridin-2-yl)amides

Uniqueness

4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol is unique due to its ethoxy linker, which provides additional flexibility and reactivity compared to similar compounds

Properties

CAS No.

107003-92-9

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

4-(2-pyridin-2-yloxyethyl)phenol

InChI

InChI=1S/C13H13NO2/c15-12-6-4-11(5-7-12)8-10-16-13-3-1-2-9-14-13/h1-7,9,15H,8,10H2

InChI Key

HJTDPCMFZOQJRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)OCCC2=CC=C(C=C2)O

Origin of Product

United States

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